Nojirimycin
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Overview
Description
Nojirimycin is a naturally occurring iminosugar, primarily isolated from various species of the genus Streptomyces . It is the parent compound of a class of antibiotics and glycosidase inhibitors. Chemically, it is characterized by a piperidine ring structure with multiple hydroxyl groups, making it a potent inhibitor of glycosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nojirimycin involves several steps, starting from readily available precursors. One efficient method involves the use of a bicyclic carbamate-type sp2-iminosugar as the starting material. This compound undergoes a series of reactions including C-allylation, carbamate hydrolysis, cross-metathesis, and hydrogenation to yield this compound derivatives . The stereochemical outcome of these reactions is governed by stereoelectronic effects, ensuring the production of the desired α-anomer with high stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Nojirimycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Substitution: Substitution reactions involving this compound can lead to the formation of various glycoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides under basic conditions.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 1-deoxythis compound.
Substitution: Glycoside derivatives with different biological activities.
Scientific Research Applications
Nojirimycin has a wide range of scientific research applications:
Mechanism of Action
Nojirimycin exerts its effects by inhibiting glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. It binds to the active site of these enzymes, preventing the binding of the substrate and thereby inhibiting the enzymatic activity . This inhibition can affect various biological processes, including carbohydrate metabolism and glycoprotein processing .
Comparison with Similar Compounds
1-Deoxynojirimycin: A derivative of this compound with similar glycosidase inhibitory activity.
Galactostatin: Another iminosugar with glycosidase inhibitory properties.
Castanospermine: A piperidine-type iminosugar with glycosidase inhibitory activity.
Uniqueness: this compound is unique due to its specific structure and high potency as a glycosidase inhibitor. Its derivatives, such as 1-deoxythis compound, also exhibit significant biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
15218-38-9 |
---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
BGMYHTUCJVZIRP-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-amino-D-glucose nojirimycin nojirimycin sulfate (2:1) nojirimycin sulfite (1:1) nojirimycin, (alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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